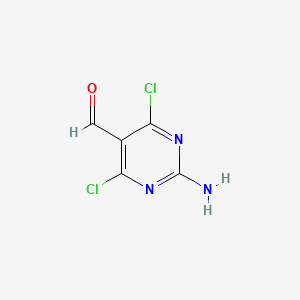

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101680. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJUJUVQIVIZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295395 | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-46-6 | |

| Record name | 5604-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This versatile heterocyclic compound is a key building block in medicinal chemistry and agrochemical synthesis, primarily utilized as a precursor for a wide range of biologically active molecules, including antiviral and anticancer agents.[1] This document details its physical and chemical characteristics, provides insights into its spectral properties, and outlines experimental protocols for its synthesis and key reactions. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a pale yellow powder at room temperature.[1] It is a stable compound under recommended storage conditions of 0-8 °C.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N₃O | [1][2] |

| Molecular Weight | 192.01 g/mol | [1][2] |

| CAS Number | 5604-46-6 | [1][2] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | > 300 °C | [1] |

| Boiling Point | 411.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.688 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | No data available | [4] |

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in the public domain. However, predicted data and experimental data for closely related derivatives provide valuable insights into its structural characterization.

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum in DMSO-d₆ suggests the presence of a singlet for the aldehydic proton at approximately 10.05 ppm and a broad singlet for the amino protons at around 8.49 ppm, which would be exchangeable with D₂O.[3]

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for derivatives of this compound have been reported. For instance, in 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehydic carbon (CHO) resonates at approximately 181.9 ppm.[5] The carbons of the pyrimidine ring (C2, C4, C5, C6) in this derivative appear at approximately 162.6, 172.7, 95.6, and 160.1 ppm, respectively.[5]

Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives closely related to the title compound shows characteristic absorption bands. For the amino group (NH₂), stretching vibrations are typically observed in the region of 3486–3461 cm⁻¹.[5] The carbonyl group (C=O) of the aldehyde typically exhibits a strong stretching band around 1663 cm⁻¹.[5]

Mass Spectrometry

Mass spectrometry data for derivatives is available. For example, the molecular ion peak (M⁺) for 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is observed at m/z 270.[5]

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine.[5] This reaction introduces the formyl group at the 5-position and simultaneously chlorinates the hydroxyl groups at the 4- and 6-positions.

Caption: Synthesis of this compound.

Experimental Protocol: General Vilsmeier-Haack Formylation [5]

-

To a stirred solution of phosphorus oxychloride (POCl₃), cool the reaction vessel in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add 2-amino-4,6-dihydroxypyrimidine portion-wise to the reaction mixture.

-

The reaction mixture is then heated, typically to around 80-100 °C, for several hours.

-

After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of three key functional groups: the amino group, the aldehyde, and the two reactive chlorine atoms attached to the pyrimidine ring.

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This reactivity is central to its utility in constructing diverse molecular scaffolds.[5][6]

Caption: Nucleophilic Aromatic Substitution (SNAr) Reaction.

Experimental Protocol: SNAr with an Amine [5]

-

A mixture of this compound (1.0 mmol), the desired amine (1.0 mmol), and triethylamine (1.0 mmol) in ethanol (5 mL) is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization.

The aldehyde group readily participates in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon bonds.[6] This allows for the extension of the molecule and the introduction of further functional groups.

Caption: Claisen-Schmidt Condensation Reaction Workflow.

Experimental Protocol: Claisen-Schmidt Condensation [6]

-

To a solution of a mono-aminated derivative of this compound in ethanol, add an equimolar amount of an acetophenone derivative.

-

Solid sodium hydroxide is added to the mixture.

-

The reaction is heated to reflux for several hours.

-

After cooling, the precipitate is filtered, washed, and can be recrystallized to yield the pure chalcone-like product.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1][7] The pyrimidine core is a common scaffold in many biologically active compounds, and the versatile functional groups of this molecule allow for the creation of large libraries of compounds for screening.

Derivatives of 2-aminopyrimidines have been investigated for a range of biological activities, including:

-

Antiviral Activity: The pyrimidine scaffold is a key component of many nucleoside analogues used in antiviral therapies.

-

Anticancer Activity: Many kinase inhibitors, a major class of anticancer drugs, are based on pyrimidine and related heterocyclic structures.

-

Enzyme Inhibition: The ability to easily modify the structure allows for the design of specific enzyme inhibitors for various therapeutic targets.[1]

While specific signaling pathways for drugs directly derived from this compound are not detailed in the reviewed literature, the general importance of the pyrimidine scaffold in targeting kinases involved in cell proliferation and survival pathways is well-established.

Caption: Drug Discovery Workflow Utilizing the Core Scaffold.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the generation of diverse chemical libraries for drug discovery. The information compiled in this guide provides a solid foundation for researchers to explore the full potential of this valuable chemical intermediate. Further research into its solubility in various organic solvents and the full characterization of its spectral properties would be beneficial for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde 97 5604-46-6 [sigmaaldrich.com]

- 3. This compound, CAS No. 5604-46-6 - iChemical [ichemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. SNAr Reactions on this compound [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

CAS Number: 5604-46-6

This technical guide provides a comprehensive overview of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a pivotal chemical intermediate in the synthesis of a wide array of bioactive molecules. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document consolidates essential data on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a solid, pale yellow powder at room temperature.[1][2] Its dichloropyrimidine structure, augmented with amino and aldehyde functional groups, confers significant reactivity, making it a versatile building block in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂N₃O | [2][3] |

| Molecular Weight | 192.00 g/mol | |

| Appearance | Pale yellow powder / White solid | [2][4] |

| Melting Point | 208-224 °C / >300 °C | [2][5] |

| Assay / Purity | 97% / ≥ 98% (HPLC) | [2] |

| Storage Temperature | 2-8°C | |

| SMILES String | [H]C(=O)c1c(Cl)nc(N)nc1Cl | |

| InChI Key | GOJUJUVQIVIZAV-UHFFFAOYSA-N |

Synthesis Protocols

The primary synthesis of this compound is achieved through the Vilsmeier-Haack reaction, starting from 2-amino-4,6-dihydroxypyrimidine.[6][7] This formylation reaction effectively converts the dihydroxy pyrimidine into the desired dichloro carbaldehyde.

Experimental Protocol 1: Vilsmeier-Haack Reaction using POCl₃ and DMF

This protocol describes a common lab-scale synthesis.

Materials:

-

2-amino-6-hydroxypyrimidin-4(3H)-one (or 2-amino-4,6-dihydroxypyrimidine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water mixture

Procedure:

-

Under ice bath conditions, add absolute DMF (210 mL, 1.38 mol) dropwise to a solution of POCl₃ (900 mL) over a period of 20 minutes.[4]

-

After the initial addition, remove the ice bath.[4]

-

Add powdered 2-amino-6-hydroxypyrimidin-4(3H)-one (150 g, 1.17 mol) in portions over 20 minutes.[4]

-

Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 3-4 hours.[4]

-

Once the reaction is complete, cool the solution to room temperature.[4]

-

Slowly pour the cooled reaction mixture into a pre-prepared ice-water mixture.[4]

-

Heat the resulting aqueous solution to 50 °C and continue stirring for 2 hours.[4]

-

Cool the mixture in a refrigerator overnight to facilitate precipitation.[4]

-

Collect the precipitate by filtration and dry it to obtain the final product, this compound. The typical yield is around 71%.[4]

Experimental Protocol 2: Vilsmeier-Haack Reaction using Triphosgene and DMF

This method provides an alternative to using POCl₃ directly.

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Triphosgene

-

Dry N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add triphosgene.[7]

-

Add dry DMF to the dropping funnel.[7]

-

Add the DMF to the triphosgene over 1 hour, ensuring the temperature is maintained below 10 °C using an ice bath.[7]

-

Remove the ice bath and add 2-amino-4,6-dihydroxypyrimidine in batches over 20 minutes. An exothermic reaction will be observed.[7]

-

Replace the dropping funnel with a condenser and reflux the reaction mixture for two hours.[7]

-

After the reaction, cool the mixture to room temperature and remove the excess POCl₃ under vacuum.[7]

-

Carefully add the residue to ice water and stir the mixture overnight.[7]

-

Filter the resulting yellow suspension, wash the collected solid with water and then with ethyl acetate.[7]

-

Dry the product under vacuum.[7]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive functional groups. The aldehyde can undergo condensation reactions, while the chloro groups are susceptible to nucleophilic aromatic substitution (SNAr).[2][6]

Key Applications:

-

Pharmaceutical Development: It is a crucial precursor for synthesizing various pharmaceuticals, including antiviral and anticancer agents.[2]

-

Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[2]

-

Medicinal Chemistry: It is used to synthesize N-terminal surrogates in amino acid and peptide analogues.[4] The pyrimidine core is a common scaffold in pharmaceutically active compounds.[6]

-

Biochemical Research: It is employed in studies involving enzyme inhibitors and other biochemical pathways.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms on the pyrimidine ring can be regioselectively substituted by various nucleophiles. A notable study explored the reaction of this compound with amines in the presence of a base and an alcohol solvent. Unexpectedly, this led to products of both amination and solvolysis, where one chlorine is replaced by the amine and the other by an alkoxy group from the solvent.[6]

Experimental Protocol: SNAr Amination and Solvolysis

-

To a mixture of this compound (1 mmol) and indoline (1 mmol) in ethanol or methanol (5.0 mL), add NaOH (0.2 g, 5 mmol).[6]

-

Stir the reaction mixture at room temperature for 1 hour.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Isolate the resulting solid by filtration and recrystallize it from ethanol to yield the substituted product.[6]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation. While full spectra are best obtained directly, published data provides key characteristic signals.

| Spectroscopy | Observed Signals (cm⁻¹ or ppm) | Assignment | Reference |

| FT-IR (KBr) | 3486-3461 | NH₂ stretching | [6] |

| 1663 | C=O stretching (aldehyde) | [6] | |

| ¹H-NMR (400 MHz, DMSO-d₆) | 9.84 (s, 1H) | CHO (aldehyde proton) | [6] |

| 7.27 (s, 2H) | NH₂ (amino protons) | [6] | |

| ¹³C-NMR (DMSO-d₆) | 181.9 | CHO (aldehyde carbon) | [6] |

| 162.6 | C2 (carbon with NH₂) | [6] | |

| 160.1 / 172.7 | C4 / C6 (carbons with Cl, post-substitution) | [6] |

Note: NMR data shown is for a derivative, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, illustrating the core shifts.

Safety and Handling

Proper handling is essential due to the compound's hazardous nature. Always consult the full Safety Data Sheet (SDS) before use.[1][3][8][9]

| Safety Aspect | Information | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [3] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), safety glasses/eyeshields, chemical-resistant gloves. | |

| Handling | Use in a well-ventilated area. Avoid generating dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials like strong oxidizing agents. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [8] |

References

- 1. afgsci.com [afgsci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 [chemicalbook.com]

- 5. 5604-46-6 | this compound - Capot Chemical [capotchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the synthetic protocol and the analytical techniques used to confirm its chemical structure, presenting available data in a clear and accessible format for researchers.

Chemical Identity and Physical Properties

This compound is a pyrimidine derivative characterized by an amino group at the C2 position, two chloro substituents at the C4 and C6 positions, and a carbaldehyde (formyl) group at the C5 position.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Amino-4,6-dichloro-5-formylpyrimidine, 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | [2] |

| CAS Number | 5604-46-6 | [2] |

| Molecular Formula | C₅H₃Cl₂N₃O | [2] |

| Molecular Weight | 192.01 g/mol | [2] |

| Appearance | White to pale yellow solid/powder | [2][3] |

| Melting Point | 208-224 °C | [4] |

Synthesis via Vilsmeier-Haack Reaction

The primary method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine.[5] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrimidine ring while concurrently chlorinating the hydroxyl groups.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthetic method:[3]

-

Vilsmeier Reagent Formation: To an ice-cold solution of phosphorus oxychloride (900 mL), add absolute N,N-dimethylformamide (210 mL, 1.38 mol) dropwise over 20 minutes, maintaining the temperature with an ice bath.

-

Addition of Starting Material: After the addition is complete, remove the ice bath and add powdered 2-amino-4,6-dihydroxypyrimidine (150 g, 1.17 mol) portion-wise over 20 minutes.

-

Reaction: Heat the resulting mixture to 100 °C and stir at this temperature for 3-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully pour the solution into a pre-prepared ice-water mixture (4 L of crushed ice diluted to 10 L with water).

-

Hydrolysis and Precipitation: Heat the resulting aqueous solution to 50 °C and continue stirring for 2 hours to ensure complete hydrolysis of the intermediate iminium salt.

-

Isolation: Cool the mixture in a refrigerator overnight. Collect the resulting precipitate by filtration and dry to yield this compound.[3]

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two key signals.

| Predicted Proton Signal | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aldehyde (-CHO) | ~10.05 | Singlet (s) | The aldehydic proton is highly deshielded and appears far downfield.[4] |

| Amine (-NH₂) | ~8.49 | Broad Singlet (s) | The chemical shift of amine protons can be variable and the signal is often broad. This signal is D₂O exchangeable.[4] |

¹³C NMR: The carbon NMR spectrum provides crucial information about the carbon framework of the molecule. Based on a reference in the journal Heterocycles, the following are the expected carbon environments.[6] The exact chemical shifts require experimental verification.

| Carbon Atom | Expected Chemical Shift Range (δ) ppm | Notes |

| C=O (Aldehyde) | 180-190 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| C2 (C-NH₂) | 160-165 | Carbon bearing the amino group. |

| C4, C6 (C-Cl) | 155-165 | Carbons attached to the electronegative chlorine atoms. Due to the symmetry of the substitution pattern on these carbons, they might be chemically equivalent or very close in chemical shift. |

| C5 (-CHO) | 110-120 | The carbon to which the aldehyde group is attached. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The analysis is based on characteristic vibrational frequencies. Data from the related compound 2-amino-4,6-dichloropyrimidine is used as a reference for the pyrimidine core vibrations.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3400-3500 | Asymmetric and symmetric stretching |

| C=O (Aldehyde) | 1660-1700 | Carbonyl stretching |

| C=N, C=C (Ring) | 1550-1650 | Ring stretching |

| N-H (Amine) | 1590-1650 | Scissoring (bending) |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of this compound (192.01 g/mol , with isotopes of chlorine leading to a characteristic pattern).

| Ion | m/z (relative intensity) | Note |

| [M]⁺ | 191/193/195 | Molecular ion peak cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected intensity ratio would be approximately 9:6:1. |

| [M-CHO]⁺ | 162/164/166 | Loss of the formyl group. |

| [M-Cl]⁺ | 156/158 | Loss of a chlorine atom. |

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental spectroscopic data for the title compound, this guide presents a combination of predicted data and experimental data from closely related analogs to serve as a valuable reference for researchers.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that where experimental data for the title compound is not available, predicted data or data from analogous compounds are provided for reference.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Data Source |

| 10.05 | s | CHO | Predicted |

| 8.49 | s (D2O exchangeable) | NH2 | Predicted |

Table 2: 13C NMR Spectroscopic Data

No experimental or predicted 13C NMR data for this compound was found in the search results. Data for a related derivative, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, is provided below for comparative purposes.

| Chemical Shift (δ) ppm | Assignment |

| 181.9 | CHO |

| 172.7 | C4 |

| 162.6 | C2 |

| 160.1 | C6 |

| 95.6 | C5 |

Table 3: Infrared (IR) Spectroscopic Data

No experimental IR data for this compound was found. The data below is for the closely related compound, 2-Amino-4,6-dichloropyrimidine, and can be used for identifying characteristic functional group vibrations.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3470 | vs | N-H Asymmetric Stretch |

| 3390 | ms | N-H Symmetric Stretch |

| 1650 | - | NH2 Scissoring |

| 1071 | s | C-Cl In-plane Bend |

| 300 | s | C-Cl In-plane Bend |

| 220 | m | C-Cl Out-of-plane Bend |

Table 4: Mass Spectrometry Data

No experimental mass spectrometry data for this compound was found in the search results. The molecular weight is provided based on its chemical formula.

| Parameter | Value |

| Molecular Formula | C5H3Cl2N3O |

| Molecular Weight | 192.00 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine.

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add phosphorus oxychloride.

-

Cool the flask in an ice bath.

-

Add N,N-dimethylformamide dropwise to the cooled phosphorus oxychloride with continuous stirring.

-

After the addition of DMF is complete, add 2-amino-4,6-dihydroxypyrimidine to the reaction mixture in portions.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture at reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of pyrimidine derivatives and can be adapted for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Bruker Avance spectrophotometer operating at 400 MHz for 1H NMR and 100 MHz for 13C NMR.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d6.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the 1H and 13C NMR spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy:

-

Instrumentation: Shimadzu FTIR 8400 spectrophotometer or a Perkin-Elmer spectrophotometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Instrumentation: Thermo Fisher Scientific GC-MS spectrometer model DSQII using a direct insertion probe.

-

Ionization Method: Electron Impact (EI) at 70 eV.

-

Data Acquisition: Record the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthesis and a potential reaction pathway of this compound.

Caption: Synthesis of this compound.

Caption: Potential SNAr reaction pathway.

An In-depth Technical Guide to 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of bioactive molecules, finding applications in pharmaceutical development, agrochemical formulation, and biochemical research.[1] Its unique dichloropyrimidine structure, featuring reactive amino and aldehyde functional groups, allows it to readily participate in various chemical reactions like condensation and substitution, making it a valuable intermediate for creating novel therapeutic agents.[1]

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₅H₃Cl₂N₃O | [1][2][3][4][5] |

| Molecular Weight | 192.00 g/mol | [3][4][6] |

| 192.01 g/mol | [1] | |

| 191.999 g/mol | [2] | |

| CAS Number | 5604-46-6 | [1][2][3][5] |

| Appearance | Pale yellow powder / White solid | [1][7] |

| Melting Point | 208-224 °C | [2][3][6] |

| > 300 °C | [1] | |

| Purity | ≥ 97-98% (HPLC) | [1][3] |

| Storage Conditions | 0-8 °C | [1][3][6] |

| Synonyms | 2-Amino-4,6-dichloro-5-formyl-pyrimidine, 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | [1][2] |

Experimental Protocols

This section details established methodologies for the synthesis of this compound and its subsequent functionalization, as cited in scientific literature.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard method for converting 4,6-dihydroxypyrimidines into their 4,6-dichloro counterparts, which includes formylation at the 5-position.[8] The following protocol is adapted from a documented synthesis.[7]

Starting Material: 2-Amino-4,6-dihydroxypyrimidine

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water mixture

Procedure:

-

Under ice bath conditions, add absolute DMF (e.g., 210 mL, 1.38 mol) dropwise to a solution of POCl₃ (e.g., 900 mL) over a period of 20 minutes.[7]

-

Remove the ice bath and add powdered 2-amino-4,6-dihydroxypyrimidine (e.g., 150 g, 1.17 mol) to the mixture over 20 minutes.[7]

-

Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 3-4 hours.[7]

-

After the reaction is complete, cool the solution to room temperature.[7]

-

Slowly pour the cooled reaction mixture into a pre-prepared ice-water mixture.[7]

-

Heat the resulting aqueous solution to 50 °C and continue stirring for 2 hours.[7]

-

Cool the mixture in a refrigerator overnight to facilitate precipitation.[7]

-

Collect the precipitate by filtration and dry to obtain the final product, this compound.[7]

Functionalization via Nucleophilic Aromatic Substitution (SₙAr)

The chloro groups on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functional groups. This protocol describes a general method for the amination of the title compound.[8][9]

Starting Material: this compound

Reagents:

-

A desired amine (e.g., indoline, aliphatic, or aromatic amines)

-

A base (e.g., NaOH or Triethylamine (TEA))

-

A solvent (e.g., Ethanol or Methanol)

Procedure:

-

Prepare a mixture of this compound and the selected amine in equimolar amounts (e.g., 1 mmol) in a suitable solvent like ethanol (e.g., 5.0 mL).[8]

-

Add a base such as NaOH (e.g., 0.2 g, 5 mmol) or TEA (e.g., 1 mmol) to the mixture.[8][9]

-

Stir the reaction mixture at room temperature for 1 hour or heat under reflux for 3 hours, depending on the specific reactants and desired product.[8][9]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]

-

Upon completion, isolate the solid product by filtration.[8]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified functionalized pyrimidine derivative.[8]

Diagrams and Workflows

Visual representations of the chemical processes provide a clear understanding of the synthesis and application logic for this compound.

Caption: Synthetic workflow for this compound and its subsequent SₙAr functionalization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde 97 5604-46-6 [sigmaaldrich.com]

- 4. capotchem.com [capotchem.com]

- 5. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde 97 5604-46-6 [sigmaaldrich.com]

- 7. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its physical characteristics, spectral properties, and synthesis, presenting them in a structured and accessible format.

Core Physical Properties

This compound is a yellow solid that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring a pyrimidine core with chloro, amino, and aldehyde functional groups, imparts significant reactivity, making it a valuable building block for novel bioactive molecules.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. It is important to note the discrepancy in the reported melting point, with some sources indicating a much higher value.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂N₃O | [1][2][3] |

| Molecular Weight | 192.00 g/mol | [2][3] |

| Appearance | Yellow solid / Pale yellow powder | [1] |

| Melting Point | 208-224 °C | [2][3] |

| >300 °C | [1] | |

| Boiling Point | 411.6 °C at 760 mmHg | |

| Density | 1.688 g/cm³ | |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

¹H NMR (Predicted): A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following chemical shifts:

-

δ 10.05 (s, 1H, CHO)

-

δ 8.49 (s, 2H, NH₂, D₂O exchangeable)

¹³C NMR and IR Spectroscopy: Experimental spectral data for derivatives of this compound have been reported. For instance, in various substituted aminopyrimidine derivatives, the aldehyde carbon (CHO) appears in the ¹³C NMR spectrum around δ 181.9-189.5 ppm. The C=O stretch of the aldehyde is typically observed in the IR spectrum in the range of 1625-1663 cm⁻¹, and the N-H stretching of the amino group is seen between 3322 and 3486 cm⁻¹.[4]

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from 2-amino-4,6-dihydroxypyrimidine.[4]

Synthesis of this compound

Reaction: Vilsmeier-Haack Formylation

Starting Material: 2-Amino-4,6-dihydroxypyrimidine (also known as 2-amino-6-hydroxypyrimidin-4(3H)-one)[5]

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water mixture

Procedure:

-

Under ice bath conditions, slowly add absolute DMF (1.38 mol) dropwise to a solution of POCl₃ (900 mL) over a period of 20 minutes.[5]

-

After the addition is complete, remove the ice bath.

-

Add powdered 2-amino-4,6-dihydroxypyrimidine (1.17 mol) to the solution in portions over 20 minutes.[5]

-

Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 3-4 hours.[5]

-

Upon completion, cool the solution to room temperature.

-

Slowly pour the reaction mixture into a pre-prepared ice-water mixture (4 L of crushed ice diluted to 10 L with water).[5]

-

Heat the resulting aqueous solution to 50 °C and continue stirring for 2 hours.[5]

-

Cool the mixture in a refrigerator overnight to facilitate precipitation.

-

Collect the precipitate by filtration and dry to obtain this compound.[5]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of the title compound.

Caption: Vilsmeier-Haack synthesis workflow.

Reactivity and Applications

This compound is a versatile precursor for a variety of heterocyclic compounds. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[4] This reactivity makes it a key intermediate in the synthesis of compounds with potential applications in pharmaceuticals, particularly as antiviral and anticancer agents, and in agrochemicals as herbicides and fungicides.[1]

References

Navigating the Solubility Landscape of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled to address the solubility characteristics of the key synthetic intermediate, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This document serves as a vital resource for researchers, scientists, and professionals in drug development by consolidating available solubility data, outlining experimental protocols for its determination, and visualizing its synthetic pathway.

While specific quantitative solubility data for this compound remains limited in published literature, this guide provides a thorough analysis of its qualitative solubility profile and includes data from closely related pyrimidine derivatives to infer its behavior in various organic solvents. This information is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile and Analog-Based Data

The available data indicates that this compound is a solid at room temperature. Insights into its solubility can be gleaned from studies on analogous compounds. For instance, the related 2-Amino-4,6-dichloropyrimidine is reported to be insoluble in water but soluble in acetone and heated toluene.[1] Another similar compound, 4-Amino-2,6-dichloropyrimidine, exhibits slight solubility in water and is soluble in dimethylformamide (DMF).[1] Furthermore, a quantitative measurement for 4-Amino-2,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) has been reported as 100 mg/mL, requiring ultrasonic treatment to achieve dissolution.[1]

General studies on pyrimidine derivatives have demonstrated their solubility in solvents such as methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride (CCl4), with solubility typically increasing with a rise in temperature.[2][3] This suggests that polar aprotic solvents and some polar protic solvents are likely candidates for dissolving this compound.

Table 1: Summary of Qualitative and Analog-Based Solubility Data

| Solvent | Compound | Solubility | Notes |

| Water | 2-Amino-4,6-dichloropyrimidine | Insoluble | [1] |

| Water | 4-Amino-2,6-dichloropyrimidine | Slightly Soluble | [1] |

| Acetone | 2-Amino-4,6-dichloropyrimidine | Soluble | [1] |

| Toluene (thermal) | 2-Amino-4,6-dichloropyrimidine | Soluble | [1] |

| Dimethylformamide (DMF) | 4-Amino-2,6-dichloropyrimidine | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 4-Amino-2,6-dichloropyrimidine | 100 mg/mL | Requires sonication[1] |

| Methanol | Pyrimidine Derivatives | Soluble | Solubility increases with temperature[2][4] |

| N,N-Dimethylformamide (DMF) | Pyrimidine Derivatives | Soluble | Generally the best solvent in one study[2][3] |

| Carbon Tetrachloride (CCl4) | Pyrimidine Derivatives | Soluble | [2][3] |

Experimental Protocol for Solubility Determination

For researchers seeking to establish precise quantitative solubility data for this compound, the following general gravimetric method can be employed.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with airtight seals

-

Oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms that a saturated solution has been achieved.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibrium temperature) syringe and immediately filter it through a syringe filter into a pre-weighed container to remove any undissolved solids.

-

Solvent Evaporation: Evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can then be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.

Synthesis Workflow: The Vilsmeier-Haack Approach

This compound is commonly synthesized from 2-amino-4,6-dihydroxypyrimidine via a Vilsmeier-Haack reaction.[5][6] This process involves formylation and chlorination steps. The logical workflow for this synthesis is depicted below.

This guide provides a foundational understanding of the solubility and synthesis of this compound. Researchers are encouraged to perform specific solubility studies in their solvents of interest to obtain precise quantitative data for their applications.

References

Tautomerism in 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the potential tautomeric forms of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established principles of pyrimidine chemistry, supported by computational and spectroscopic studies on analogous compounds. It outlines the theoretical framework for the predominant tautomeric equilibria, details the established experimental and computational methodologies for their investigation, and presents quantitative data from related systems to infer the probable behavior of the title compound. This guide is intended to be a foundational resource for researchers investigating the physicochemical properties of this and related pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction to Tautomerism in Substituted Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The tautomeric state of these heterocycles is of paramount importance as it profoundly influences their physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, solubility, and ultimately, their interaction with biological targets.

This compound possesses multiple functionalities that can participate in tautomeric equilibria: the 2-amino group and the 5-carbaldehyde group, in conjunction with the pyrimidine ring nitrogens. The primary forms of tautomerism to consider are amino-imino and keto-enol (or more accurately, aldehyde-enol) tautomerism. The presence of electron-withdrawing chloro substituents and a formyl group is expected to significantly influence the position of these equilibria.

Potential Tautomeric Equilibria

Based on the structure of this compound, two main tautomeric equilibria can be postulated.

Amino-Imino Tautomerism

The 2-amino group can undergo tautomerization to the corresponding imino form. This involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. Computational studies on related 2-aminopyridine and 2-aminopyrimidine systems consistently show that the amino form is significantly more stable than the imino tautomers.[1] For instance, in 2-amino-4-methylpyridine, the canonical amino tautomer is calculated to be 13.60 kcal/mol more stable than the next most stable imino tautomer.[1]

dot

Caption: Amino-Imino Tautomeric Equilibrium.

Aldehyde-Enol Tautomerism

The 5-carbaldehyde group can tautomerize to its enol form. This equilibrium is typically heavily shifted towards the aldehyde (keto) form for simple aldehydes and ketones.[2][3] However, the stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. In the case of this compound, the enol form could be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and a ring nitrogen or the amino group.

dot

Caption: Aldehyde-Enol Tautomeric Equilibrium.

Quantitative Analysis from Analogous Systems

Direct quantitative data for the tautomeric equilibrium of this compound is not available. However, data from related structures can provide valuable insights.

| Compound/System | Tautomeric Equilibrium | Method | Key Findings | Reference |

| 2-Amino-4-methylpyridine | Amino vs. Imino | Computational (B3LYP/6-311++G(d,p)) | Amino form is more stable by 13.60 kcal/mol. | [1] |

| 2-Aminopyrimidine/Acetic Acid Complex | Amino vs. Imino | Spectroscopic (Fluorescence) | Photoinduced proton transfer to the imino tautomer was observed. | [4] |

| 2-Amino-5,6-dimethylpyrimidin-4-one | Keto vs. Enol | X-ray Crystallography & IR | Solid state exists predominantly as the keto tautomer. | [5] |

| General Aldehydes/Ketones | Keto vs. Enol | General Chemistry Principles | The keto form is generally more stable by 45-60 kJ/mol (10.8-14.3 kcal/mol). | [2] |

Based on this data, it is highly probable that the amino-aldehyde tautomer is the overwhelmingly predominant species for this compound under standard conditions. The amino form is significantly more stable than the imino form in related systems, and the aldehyde form is generally much more stable than the enol form unless significant stabilizing interactions are present.

Experimental Protocols for Tautomerism Investigation

To definitively characterize the tautomeric landscape of this compound, a combination of spectroscopic and crystallographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the predominant tautomer in solution and potentially quantify the equilibrium.

Methodology:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects on the equilibrium.

-

1H NMR: The chemical shifts and coupling constants of the protons on the amino group, aldehyde group, and pyrimidine ring are diagnostic. The presence of a distinct -NH2 signal (typically a broad singlet) and a -CHO signal would support the amino-aldehyde form. The disappearance or significant broadening of the amino protons upon D2O exchange would confirm their labile nature.

-

13C NMR: The chemical shift of the carbonyl carbon (typically >180 ppm for an aldehyde) versus the carbons of an enol (C=C-OH) would be a clear indicator of the predominant tautomer.

-

15N NMR: This technique can be very informative for distinguishing between amino (-NH2) and imino (=NH) nitrogen environments.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups characteristic of each tautomer.

Methodology:

-

Sample Preparation: Analyze the compound as a solid (KBr pellet or ATR) and in solution (e.g., in CCl4 or CH2Cl2).

-

Data Acquisition: Scan the mid-IR range (4000-400 cm-1).

-

Analysis: Look for characteristic vibrational bands.

-

Amino-aldehyde form: N-H stretching vibrations of the amino group (typically two bands in the 3500-3300 cm-1 region), and a strong C=O stretching vibration of the aldehyde (around 1700-1680 cm-1).

-

Imino/Enol forms: The disappearance of the distinct N-H or C=O stretches and the appearance of C=N, O-H, and C=C stretching vibrations would indicate the presence of other tautomers.

-

X-ray Crystallography

Objective: To unambiguously determine the tautomeric form in the solid state.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This may involve slow evaporation from various solvents or solvent mixtures.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions. The location of hydrogen atoms, particularly on the amino group and around the aldehyde/enol moiety, will definitively identify the tautomer present in the crystal lattice. Studies on related 2-aminopyrimidine derivatives have successfully used this method to confirm their solid-state structures.[5][6]

dot

Caption: Experimental workflow for tautomer analysis.

Computational Chemistry Protocols

Objective: To calculate the relative stabilities of all possible tautomers and predict spectroscopic properties to aid in experimental data interpretation.

Methodology:

-

Model Building: Construct 3D models of all plausible tautomers of this compound.

-

Geometry Optimization and Energy Calculation:

-

Employ Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[1]

-

Perform calculations for the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD) to simulate solvent effects.

-

Calculate the relative electronic energies and Gibbs free energies of all tautomers to determine their relative stabilities.

-

-

Spectroscopic Prediction:

-

Calculate vibrational frequencies to predict IR spectra for each tautomer.

-

Calculate NMR chemical shifts (GIAO method) to aid in the assignment of experimental NMR spectra.

-

Conclusion

The tautomeric landscape of this compound is a critical aspect of its chemical identity. Based on extensive data from analogous pyrimidine and pyridine systems, the amino-aldehyde tautomer is predicted to be the most stable and, therefore, the predominant form in both solid and solution phases. The inherent stability of the exocyclic amino group over the imino form and the carbonyl group over the enol form are the primary driving forces. However, environmental factors such as solvent polarity and pH can influence the tautomeric equilibrium. For definitive characterization, a combined experimental approach using NMR and IR spectroscopy, along with X-ray crystallography, is essential. These experimental findings, supported by high-level computational analysis, will provide a complete picture of the tautomeric behavior of this important synthetic intermediate.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Vilsmeier-Haack Formylation in Pyrimidine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method in organic synthesis for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] This reaction is of particular importance in the synthesis of functionalized pyrimidines, which are core structures in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of pyrimidine derivatives.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," which is a chloromethyleneiminium salt.[3][4] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride.[1][5] The combination of DMF and POCl₃ is the most frequently used.[1][2] The resulting electrophilic iminium salt then reacts with an electron-rich substrate, such as a pyrimidine ring, to introduce a formyl group after hydrolysis.[6][7]

General Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yield the formylated pyrimidine.[7][8]

Caption: General mechanism of the Vilsmeier-Haack formylation.

Application in Pyrimidine Synthesis

The Vilsmeier-Haack reaction is a key step for introducing functionalities to pyrimidine rings, as the resulting carboxaldehydes are versatile intermediates.[2] For instance, the formylation of 2-methylpyrimidine-4,6-diol has been explored, demonstrating the direct introduction of a formyl group onto the pyrimidine core.[9]

The conditions for the Vilsmeier-Haack reaction on pyrimidines can be optimized by changing the solvent and reaction time to achieve higher yields.[9]

Quantitative Data Summary

The following table summarizes the results from the formylation of 2-methylpyrimidine-4,6-diol under various conditions.[9]

| Substrate | Solvent | Reagent Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methylpyrimidine-4,6-diol | o-Xylene | 1:1:2 | Reflux | 6 | 35 |

| 2-Methylpyrimidine-4,6-diol | Benzene | 1:1:2 | Reflux | 6 | 42 |

| 2-Methylpyrimidine-4,6-diol | Dichloroethane | 1:1:2 | Reflux | 6 | 55 |

| 2-Methylpyrimidine-4,6-diol | DMF | 1:1:2 | 80 | 5 | 61 |

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

This protocol describes the general in situ preparation of the Vilsmeier reagent from DMF and POCl₃.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate reaction solvent (e.g., Dichloroethane, DMF)

-

Ice bath

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the desired amount of DMF.[1]

-

Cool the flask in an ice bath to 0 °C.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[10] The addition should be slow to maintain the temperature below 5 °C.[10]

-

After the addition is complete, stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the Vilsmeier reagent.[5] The reagent is typically used immediately in the next step.

Protocol 2: Formylation of 2-Methylpyrimidine-4,6-diol[9]

This protocol details the formylation of a pyrimidine derivative using the prepared Vilsmeier reagent.

Materials:

-

2-Methylpyrimidine-4,6-diol

-

Vilsmeier reagent in DMF (prepared as in Protocol 1)

-

Ice

-

Methanol

-

Dichloromethane

Procedure:

-

Prepare the Vilsmeier reagent by carefully adding phosphorus chloroxide (0.29 mL, 3.16 mmol) to DMF (0.49 mL, 6.3 mmol) at 0 °C.[9]

-

To a suspension of 0.4 g (3.16 mmol) of 2-methylpyrimidine-4,6-diol in 3 mL of DMF, add the prepared and cooled Vilsmeier reagent dropwise with vigorous stirring.[9]

-

Heat the reaction mixture to 80 °C and maintain for 5 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane system with UV detection.[9]

-

After the reaction is complete (disappearance of the starting material), pour the reaction mixture onto ice and stir overnight.[9]

-

The resulting precipitate, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, can be collected by filtration.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. growingscience.com [growingscience.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring two reactive chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and functional groups amenable to further modification, makes it a valuable scaffold for the synthesis of diverse bioactive molecules.[1] Halogenated pyrimidines are key precursors for introducing various nucleophiles, and the presence of both amino and aldehyde groups on this particular scaffold allows for a wide range of subsequent chemical transformations.[2] This document provides detailed application notes and experimental protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, alcohols (solvolysis), and thiols.

The pyrimidine core is a prevalent heteroaromatic ring found in many pharmaceutically active compounds.[2] Functionalized pyrimidines with halogen and amino groups are particularly useful as they serve as flexible precursors for extensive structural modifications.[2] The chlorine atoms at the 4 and 6 positions of this compound are prone to displacement by nucleophiles, a characteristic that is central to its utility in building complex molecular architectures for potential new drug candidates.[3]

Reaction Mechanisms and Regioselectivity

The SNAr reaction on the this compound scaffold proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.

The this compound molecule is symmetric, with the positions adjacent to the ring nitrogens being activated towards nucleophilic attack.[4] The nitrogen atoms in the pyrimidine ring decrease electron density and help stabilize the anionic intermediates, thereby increasing the reactivity of the substrate towards SNAr.[4]

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

The functionalized pyrimidine derivatives synthesized from this compound are valuable intermediates in the development of novel therapeutics.[1] These derivatives have been explored for various biological activities, including:

-

Antiviral and Anticancer Agents: The pyrimidine scaffold is a common feature in many antiviral and anticancer drugs, and this starting material provides a direct route to novel analogues.[1]

-

Kinase Inhibitors: Dichloropyrimidine derivatives are widely used in the synthesis of kinase inhibitors, a major class of drugs for cancer therapy.[3] The ability to introduce different substituents at the 2, 4, and 6 positions allows for the fine-tuning of binding affinities and pharmacological profiles.[3]

-

Agrochemicals: This compound is also utilized in the formulation of herbicides and fungicides, contributing to advancements in crop protection.[1]

Experimental Protocols

The following protocols are based on established methodologies for SNAr reactions involving this compound.[2]

Protocol 1: General Procedure for SNAr Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aliphatic, cyclic, aromatic)

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol).

-

Add ethanol (5.0 mL) to dissolve or suspend the starting material.

-

Add the desired amine (1.0 mmol) to the mixture.

-

Add triethylamine (1.0 mmol) to act as a base to neutralize the HCl generated during the reaction.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired mono-substituted product.

Caption: Workflow for the SNAr amination reaction.

Protocol 2: SNAr Reaction with Alcohols (Solvolysis)

Under certain conditions, particularly in the presence of a strong base, alcohols can act as nucleophiles, leading to alkoxy-substituted pyrimidines.[2]

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (1.0 mmol) in the desired alcohol (e.g., 5.0 mL of ethanol).

-

Add a strong base, such as solid sodium hydroxide, to the mixture. The presence of NaOH generates alkoxide ions, which are potent nucleophiles.[2]

-

Heat the mixture to reflux for a specified time, monitoring by TLC. The reaction time may vary depending on the alcohol and base concentration.

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the mixture carefully with a dilute acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using appropriate chromatographic techniques.

Note: The use of excess base can lead to a mixture of products, including those from amination (if an amine is present) and solvolysis, as alkoxides can compete with other nucleophiles.[2]

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the SNAr reactions of this compound.

| Nucleophile | Base | Solvent | Conditions | Product Type | Reference |

| Amine | Triethylamine | Ethanol | Reflux, 3 hours | Mono-amination product | [2] |

| Alcohol | NaOH | Alcohol | Reflux | Alkoxy-substituted product (solvolysis) | [2] |

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide array of functionalized pyrimidines. The SNAr reactions described herein provide a straightforward and efficient means to introduce diverse functionalities onto the pyrimidine core. These protocols and application notes serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to exploit the synthetic potential of this versatile intermediate in the creation of novel molecules with potential therapeutic applications. The careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving the desired substitution products.

References

Application Notes and Protocols: The Utility of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a highly versatile and reactive trifunctional scaffold that serves as a pivotal starting material in the synthesis of a wide array of heterocyclic compounds with significant medicinal applications.[1][2] Its unique structural features, comprising two reactive chlorine atoms, a nucleophilic amino group, and an electrophilic carbaldehyde, allow for diverse and regioselective chemical transformations. This makes it an invaluable building block in the development of novel therapeutic agents, particularly in the realms of oncology, virology, and inflammatory diseases.[1][3] The pyrimidine core is a well-established pharmacophore, present in numerous FDA-approved drugs, and its derivatization using this aldehyde has led to the discovery of potent enzyme inhibitors and bioactive molecules.[4]

This document provides detailed application notes on the synthetic utility of this compound, focusing on its conversion to thieno[2,3-d]pyrimidines, a class of compounds known for their kinase inhibitory activity. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with quantitative data on the biological activity of representative derivatives.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of fused pyrimidine ring systems. The strategic manipulation of its functional groups enables the construction of diverse molecular architectures for screening against various therapeutic targets.

1. Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors:

One of the most powerful applications of this starting material is in the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction.[1][5] This reaction allows for the one-pot construction of the thiophene ring fused to the pyrimidine core. Thieno[2,3-d]pyrimidines are bioisosteres of purines and have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy due to their role in regulating cell proliferation, survival, and angiogenesis.[6][7] Kinases such as Epidermal Growth Factor Receptor (EGFR) and Fms-like tyrosine kinase 3 (FLT3) are often dysregulated in various cancers, making them attractive targets for drug development.[6][8]

2. Synthesis of Pyrido[2,3-d]pyrimidines as Antiviral Agents:

The aldehyde functionality can be utilized in condensation reactions to construct a fused pyridine ring, leading to the formation of pyrido[2,3-d]pyrimidines. This class of compounds has shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV).[9]

3. Development of Anti-inflammatory Agents:

Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. This suggests the potential of this scaffold in developing novel anti-inflammatory drugs.[10]

Synthetic Schemes and Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-6-(substituted amino)pyrimidine-5-carbaldehydes via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective monosubstitution of a chlorine atom with an amine, a common first step in diversifying the pyrimidine core.

Workflow for SNAr Reaction:

Caption: General workflow for the synthesis of monosubstituted aminopyrimidines.

Materials:

-

This compound (1 mmol)

-

Desired primary or secondary amine (1 mmol)

-

Triethylamine (1 mmol)

-

Ethanol (5.0 mL)

-

Standard glassware for organic synthesis

Procedure: [11]

-

To a round-bottom flask, add this compound (1 mmol), the desired amine (1 mmol), and triethylamine (1 mmol) in ethanol (5.0 mL).

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of Ethyl 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylate

This protocol details the synthesis of a thieno[2,3-d]pyrimidine derivative, a key intermediate for the development of kinase inhibitors.

Workflow for Thieno[2,3-d]pyrimidine Synthesis:

Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine intermediate.

Materials:

-

This compound

-

Ethyl thioglycolate

-

Sodium ethoxide

-

Ethanol

-

Standard glassware for organic synthesis

Procedure: (Based on a similar synthesis[1])

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound and ethyl thioglycolate.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion of the reaction, carefully acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water and then cold ethanol.

-

Dry the product under vacuum.

Biological Activity Data

The following tables summarize the biological activity of representative compounds derived from 2-amino-4,6-dichloropyrimidine and related scaffolds.

Table 1: Nitric Oxide Production Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidines [10]

| Compound ID | Substituent at C5 | IC₅₀ (µM) |

| B3 | Ethyl | 15 |

| B4 | Propyl | 12 |

| B5 | Isopropyl | 9 |

| B9 | sec-Butyl | 18 |

| B11 | Benzyl | 25 |

| B12 | Fluoro | 2 |

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives [12]

| Compound ID | R Group | IC₅₀ against MDA-MB-231 (µM) |

| a | Ph | >50 |

| d | 4-MeC₆H₄ | >50 |

| g | 4-MeOC₆H₄ | >50 |

| l | 3-ClC₆H₄ | 27.6 |

Signaling Pathway

EGFR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines:

Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Thieno[2,3-d]pyrimidine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Conclusion